

Check Availability & Pricing

tert-butyl (2-(ethylamino)ethyl)carbamate hydrochloride properties

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest		
Compound Name:	Boc-eda-ET hcl	
Cat. No.:	B2954576	Get Quote

An In-depth Technical Guide to tert-butyl (2-(ethylamino)ethyl)carbamate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl (2-(ethylamino)ethyl)carbamate hydrochloride, a bifunctional molecule of interest in medicinal chemistry and organic synthesis. This document consolidates available data on its chemical and physical properties, provides a logical synthesis pathway based on established chemical transformations, and discusses its potential applications in drug development. The guide is intended to be a valuable resource for researchers and professionals working with this compound and related structures.

Introduction

tert-butyl (2-(ethylamino)ethyl)carbamate hydrochloride is a derivative of ethylenediamine, where one of the amino groups is protected by a tert-butoxycarbonyl (Boc) group, and the other is substituted with an ethyl group. The hydrochloride salt form enhances its stability and solubility in aqueous media. The presence of both a protected primary amine and a secondary amine makes it a versatile building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents. The Boc protecting group offers the advantage of being stable under a variety of reaction conditions while being easily removable under acidic conditions, allowing for selective functionalization of the two amine groups.



Chemical and Physical Properties

Comprehensive experimental data for tert-butyl (2-(ethylamino)ethyl)carbamate hydrochloride is not extensively reported in publicly available literature. However, properties can be inferred from data on the free base and related compounds.

Table 1: Physical and Chemical Properties

Property	Value	Source
For tert-butyl (2- (ethylamino)ethyl)carbamate hydrochloride		
CAS Number	1073659-87-6	[1]
Molecular Formula	C ₉ H ₂ 1CIN ₂ O ₂	_
Molecular Weight	224.73 g/mol	
For tert-butyl N-[2- (ethylamino)ethyl]carbamate (Free Base)		
CAS Number	113283-93-5	
Molecular Formula	C9H20N2O2	_
Molecular Weight	188.27 g/mol	-
Melting Point	54-55 °C	_
Boiling Point	278 °C	

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of tert-butyl (2-(ethylamino)ethyl)carbamate hydrochloride is not readily available in the literature. However, a plausible and efficient synthesis can be designed based on well-established organic chemistry reactions. The proposed synthesis involves a two-step process: the N-ethylation of a Boc-protected ethylenediamine precursor, followed by the formation of the hydrochloride salt.



Proposed Synthesis Pathway

The synthesis can be logically broken down into the following stages:

- Mono-Boc protection of ethylenediamine: To create the precursor tert-butyl (2aminoethyl)carbamate.
- Reductive amination: To introduce the ethyl group onto the free primary amine.
- Hydrochloride salt formation: To convert the free base into its more stable salt form.

Logical workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of tert-butyl (2-aminoethyl)carbamate (Precursor)

This procedure is adapted from established methods for the mono-Boc protection of diamines. [2][3]

- Materials:
 - Ethylenediamine
 - Di-tert-butyl dicarbonate (Boc₂O)
 - Dioxane
 - Water
 - Magnesium oxide
 - Diethyl ether
- Procedure:
 - 1. A mixture of ethylenediamine (excess), dioxane, water, and magnesium oxide is stirred at room temperature under an inert atmosphere (e.g., argon).[2]

Foundational & Exploratory





- 2. A solution of di-tert-butyl dicarbonate in dioxane is added dropwise to the stirring mixture. [2]
- 3. The reaction is stirred at room temperature for several hours (e.g., 16 hours).[2]
- 4. The reaction mixture is filtered and concentrated under reduced pressure.[2]
- 5. The residue is purified by extraction with diethyl ether and subsequent distillation under high vacuum to yield tert-butyl (2-aminoethyl)carbamate as a colorless oil.[2]

Protocol 2: Synthesis of tert-butyl (2-(ethylamino)ethyl)carbamate (Free Base) via Reductive Amination

This protocol describes the N-ethylation of the precursor through reductive amination.

- Materials:
 - o tert-butyl (2-aminoethyl)carbamate
 - Acetaldehyde
 - Sodium triacetoxyborohydride (NaBH(OAc)₃) or another suitable reducing agent
 - Dichloromethane (DCM) or another suitable aprotic solvent
 - Saturated aqueous sodium bicarbonate
 - Brine
 - Anhydrous sodium sulfate
- Procedure:
 - 1. Dissolve tert-butyl (2-aminoethyl)carbamate in the chosen solvent.
 - 2. Add acetaldehyde to the solution.
 - 3. Stir the mixture for a short period to allow for imine formation.



- 4. Add the reducing agent portion-wise.
- 5. Monitor the reaction by Thin Layer Chromatography (TLC) until completion.
- 6. Quench the reaction with saturated aqueous sodium bicarbonate.
- 7. Extract the aqueous layer with the organic solvent.
- 8. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
- 9. Purify the crude product by flash column chromatography if necessary.

Protocol 3: Formation of tert-butyl (2-(ethylamino)ethyl)carbamate hydrochloride

This is a standard procedure for converting a basic amine to its hydrochloride salt.

- Materials:
 - tert-butyl (2-(ethylamino)ethyl)carbamate
 - Hydrochloric acid (e.g., 2M solution in diethyl ether or as HCl gas)
 - Anhydrous diethyl ether or another suitable solvent
- Procedure:
 - 1. Dissolve the purified free base in the anhydrous solvent.
 - 2. Cool the solution in an ice bath.
 - 3. Slowly add the hydrochloric acid solution dropwise with stirring.
 - 4. A precipitate of the hydrochloride salt should form.
 - 5. Continue stirring for a short period.
 - 6. Collect the solid by filtration, wash with cold solvent, and dry under vacuum to obtain tert-butyl (2-(ethylamino)ethyl)carbamate hydrochloride.



Spectroscopic Data

While specific spectral data for the hydrochloride salt is not widely published, the following represents expected and reported data for the free base and related structures.

Table 2: Spectroscopic Data for tert-butyl N-[2-(ethylamino)ethyl]carbamate (Free Base)

Technique	Expected/Reported Data	
¹ H NMR	Expected signals for the tert-butyl group (singlet, ~1.4 ppm), methylene groups adjacent to nitrogen atoms (multiplets), and the ethyl group (quartet and triplet).	
¹³ C NMR	Expected signals for the carbons of the tert-butyl group, the carbamate carbonyl, the methylene groups, and the ethyl group.	
IR	Expected characteristic peaks for N-H stretching (for the carbamate), C=O stretching (of the carbamate), and C-N stretching.	
Mass Spec	Expected molecular ion peak corresponding to the molecular weight of the compound.	

Applications in Drug Development and Research

While specific biological activities of tert-butyl (2-(ethylamino)ethyl)carbamate hydrochloride are not extensively documented, its structure suggests its utility as a building block in medicinal chemistry. The mono-protected diamine scaffold is a common feature in the synthesis of various biologically active molecules.

The presence of a secondary amine and a protected primary amine allows for sequential and selective introduction of different substituents, making it a valuable intermediate for creating libraries of compounds for drug discovery screening. Related N-Boc protected diamines are used in the synthesis of:



- Peptide and Peptidomimetic Chemistry: As a building block for creating peptide-like structures with modified properties.
- Pharmaceutical Scaffolds: For the construction of heterocyclic compounds and other complex molecular architectures found in many drugs.[4]
- Bioconjugation: To link different molecules together, for example, in the development of antibody-drug conjugates or labeled probes.

Safety and Handling

Based on safety data for similar compounds, tert-butyl (2-(ethylamino)ethyl)carbamate hydrochloride should be handled with care. It is likely to be an irritant to the skin, eyes, and respiratory tract. Standard laboratory safety practices should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. All handling should be performed in a well-ventilated fume hood.

Conclusion

tert-butyl (2-(ethylamino)ethyl)carbamate hydrochloride is a valuable, albeit not extensively characterized, chemical entity. Its structural features make it a promising building block for organic synthesis, particularly in the realm of medicinal chemistry. This guide provides a consolidated resource of its known properties and a scientifically sound, proposed pathway for its synthesis. Further research into the biological activities and applications of this compound and its derivatives is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 1073659-87-6|tert-Butyl (2-(ethylamino)ethyl)carbamate hydrochloride|BLD Pharm [bldpharm.com]
- 2. prepchem.com [prepchem.com]



- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. N-Boc-N-methylethylenediamine | 121492-06-6 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [tert-butyl (2-(ethylamino)ethyl)carbamate hydrochloride properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2954576#tert-butyl-2-ethylamino-ethyl-carbamate-hydrochloride-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com